molecular formula C16H15ClO B14380443 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one CAS No. 90176-72-0

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one

Katalognummer: B14380443
CAS-Nummer: 90176-72-0
Molekulargewicht: 258.74 g/mol
InChI-Schlüssel: KREYQQCJCZWKLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one typically involves the chlorination of 1-(4-methylphenyl)-3-phenylpropan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropan-2-amine.

    Oxidation: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-one or 1-(4-methylphenyl)-3-phenylpropanoic acid.

    Reduction: Formation of 1-(4-methylphenyl)-3-phenylpropan-2-ol or 1-(4-methylphenyl)-3-phenylpropane.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-1-(4-methylphenyl)-3-phenylpropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-1-(4-methylphenyl)-2-phenylpropan-2-one: Similar structure but with a different position of the phenyl group.

    1-Chloro-1-(4-methylphenyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with an additional methylphenyl group.

Uniqueness

1-Chloro-1-(4-methylphenyl)-3-phenylpropan-2-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

90176-72-0

Molekularformel

C16H15ClO

Molekulargewicht

258.74 g/mol

IUPAC-Name

1-chloro-1-(4-methylphenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C16H15ClO/c1-12-7-9-14(10-8-12)16(17)15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI-Schlüssel

KREYQQCJCZWKLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C(=O)CC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.